2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

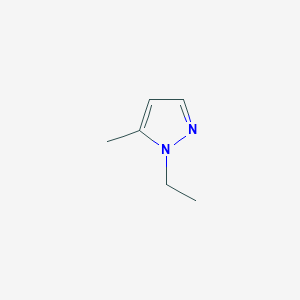

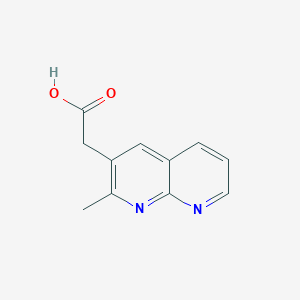

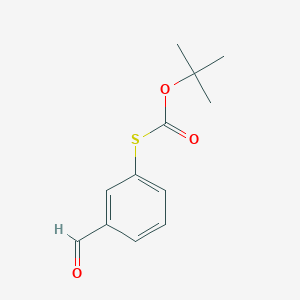

2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid is a chemical compound with the CAS Number: 746601-65-0. It has a molecular weight of 202.21 and its IUPAC name is 2-(2-methyl-1,8-naphthyridin-3-yl)acetic acid .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The Inchi Code of 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid is 1S/C11H10N2O2/c1-7-9 (6-10 (14)15)5-8-3-2-4-12-11 (8)13-7/h2-5H,6H2,1H3, (H,14,15) .Physical And Chemical Properties Analysis

2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is a type of 1,8-naphthyridine, which is an important class of heterocyclic compounds . These compounds have diverse biological activities and photochemical properties . They are used in the synthesis of complex molecular architectures, which have wide applications in medicinal chemistry and chemical biology .

Drug Development

Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . Many more compounds with this core are under clinical investigations . This suggests that “2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid” could potentially be used in the development of new drugs.

Ligand Design

1,8-Naphthyridines, including “2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid”, find use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This property can be exploited in various fields, such as biochemistry, inorganic chemistry, and medicinal chemistry.

Light-Emitting Diodes (LEDs)

This class of heterocycles is used as components of light-emitting diodes . LEDs are widely used in many devices such as televisions, computer monitors, and traffic lights. Therefore, “2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid” could potentially be used in the development of more efficient and environmentally friendly LEDs.

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used in dye-sensitized solar cells . These are a type of thin film solar cell that convert sunlight into electricity. The use of “2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid” in these cells could potentially improve their efficiency.

Molecular Sensors

These compounds are used in the development of molecular sensors . These sensors can detect changes in physical or chemical conditions. The use of “2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid” in these sensors could potentially improve their sensitivity and accuracy.

Self-Assembly Host-Guest Systems

1,8-Naphthyridines are used in self-assembly host-guest systems . These systems have applications in various fields, including drug delivery and materials science. The use of “2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid” in these systems could potentially improve their performance.

Green Chemistry

The development of methods for the synthesis of 1,8-naphthyridines, including “2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid”, has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom economical approaches .

Safety and Hazards

The safety information for 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

It’s known that 1,8-naphthyridines, a class of compounds to which this molecule belongs, have diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .

Mode of Action

One study suggests that a drug containing a 1,8-naphthyridine core forms eight hydrogen bonds with the amino acids residues at the binding site, six of them with the protein portion of topoisomerase ii, and two with dna segment . This suggests that the drug may intercalate with the DNA .

properties

IUPAC Name |

2-(2-methyl-1,8-naphthyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(6-10(14)15)5-8-3-2-4-12-11(8)13-7/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFKTKQDPXQZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)

![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2525433.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)

![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)

![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)

![2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B2525441.png)

![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2525445.png)